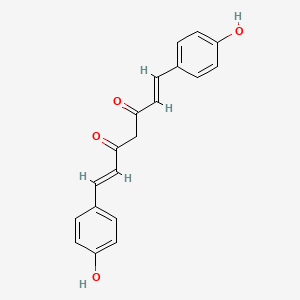

Bisdemethoxycurcumin

Description

This compound has been reported in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREBVFJICNPEKM-YDWXAUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872663 | |

| Record name | Bisdemethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bisdemethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33171-05-0, 24939-16-0 | |

| Record name | Bisdemethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33171-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033171050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisdemethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISDEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFO1BP34R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisdemethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Activities of Bisdemethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdemethoxycurcumin (BDMC), a natural curcuminoid found in the rhizome of Curcuma longa (turmeric), has emerged as a molecule of significant interest in the scientific community. As a structural analog of curcumin, BDMC exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the biological activities of BDMC, with a focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Induction of Apoptosis

BDMC has been shown to induce programmed cell death in various cancer cell lines. This is primarily achieved through the modulation of the intrinsic apoptotic pathway, which involves the Bcl-2 family of proteins and the subsequent activation of caspases.

The cytotoxic effects of BDMC have been evaluated against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| GBM 8401/luc2 | Glioblastoma | ~25 |

| SW-620 | Colorectal Adenocarcinoma | 42.9 |

| AGS | Gastric Adenocarcinoma | 57.2 |

| HepG2 | Hepatocellular Carcinoma | 64.7 |

| HOS | Osteosarcoma | >20 |

| U2OS | Osteosarcoma | >20 |

| MDA-MB-231 | Breast Cancer | >20 |

| A2058 | Melanoma | >20 |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Treatment with BDMC leads to a significant increase in the population of apoptotic cells.

| Cell Line | Treatment | Apoptotic Cells (%) |

| HOS | 20 µM BDMC for 24h | 76.7 (Early + Late)[1] |

BDMC triggers apoptosis by altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade.

Intrinsic apoptosis pathway induced by this compound.

Inhibition of Metastasis

BDMC has been shown to inhibit the invasion and migration of cancer cells by down-regulating the expression and activity of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[2]

| Target | Cell Line | Effect |

| MMP-2 | SKOV-3 | Significant decrease in expression and activity[3] |

| MMP-9 | SKOV-3 | Significant decrease in expression and activity[3] |

| uPA | SKOV-3 | Significant decrease in expression[3] |

Anti-inflammatory Activity

BDMC exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. BDMC has been shown to inhibit the activation of this pathway.

BDMC can prevent the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial mediators of cellular responses to inflammatory stimuli. BDMC has been demonstrated to inhibit the phosphorylation and activation of these kinases.

Antioxidant Activity

BDMC possesses significant antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage. This is achieved through both direct free radical scavenging and the activation of endogenous antioxidant defense systems.

Free Radical Scavenging

BDMC can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

Activation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. BDMC has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective enzymes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. BDMC can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes like Heme Oxygenase-1 (HO-1).

Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Neuroprotective Activity

BDMC has demonstrated neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease. Its mechanisms of action include reducing oxidative stress and modulating signaling pathways critical for neuronal survival.

Upregulation of SIRT1

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. BDMC has been found to upregulate the expression of SIRT1, which is believed to mediate its neuroprotective effects.

By increasing SIRT1 levels, BDMC can enhance the cellular defense against oxidative stress, a key contributor to neurodegeneration.

SIRT1-mediated neuroprotective effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (BDMC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of BDMC (e.g., 0-100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (BDMC)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with BDMC for the desired time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Materials:

-

Cell culture dishes

-

This compound (BDMC)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with BDMC and harvest cell lysates.

-

Determine protein concentration using the BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-Akt, anti-NF-κB p65, anti-SIRT1) overnight at 4°C. Refer to the table below for suggested antibody details.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

| Target Protein | Host | Dilution | Catalog Number (Example) |

| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology #4060 |

| Akt | Rabbit | 1:1000 | Cell Signaling Technology #9272 |

| p-NF-κB p65 | Rabbit | 1:1000 | BIOSS bs-0982R |

| NF-κB p65 | Rabbit | 1:1000 | BIOSS bs-23216R |

| p-p38 MAPK | Rabbit | 1:1000 | BIOSS bs-0636R |

| p38 MAPK | Mouse | 1:1000 | Elabscience E-AB-66279 |

| p-ERK1/2 | Rabbit | 1:1000 | BIOSS bs-3016R |

| ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology #9102 |

| p-JNK | Rabbit | 1:1000 | BIOSS bs-4163R |

| JNK | Rabbit | 1:1000 | Cell Signaling Technology #9252 |

| Nrf2 | Rabbit | 1:1000 | Cell Signaling Technology #12721 |

| Keap1 | Mouse | 1:1000 | Santa Cruz sc-365626 |

| HO-1 | Mouse | 1:1000 | Santa Cruz sc-136256 |

| SIRT1 | Rabbit | 1:1000 | Cell Signaling Technology #8469S |

| Bcl-2 | Mouse | 1:100 | Santa Cruz Biotechnology sc-7382 |

| Bax | Mouse | 1:200 | Santa Cruz Biotechnology sc-7480 |

| Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology #9662 |

| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology #9664 |

Note: Optimal antibody dilutions should be determined empirically.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Cell lysates from BDMC-treated and control cells

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare cell lysates from treated and control cells.

-

In a 96-well plate, add cell lysate to the assay buffer.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-AMC to a final concentration of 50 µM).

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Quantify caspase-3 activity based on the fluorescence intensity.

-

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its demonstrated anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, mediated through the modulation of multiple key signaling pathways, underscore its importance as a lead molecule for drug development. This technical guide provides a foundational resource for researchers to further explore and harness the biological properties of this compound.

References

The Neuroprotective Potential of Bisdemethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdemethoxycurcumin (BDMC), a natural demethoxy derivative of curcumin found in the rhizome of Curcuma longa, is emerging as a promising neuroprotective agent. This technical guide provides an in-depth overview of the current understanding of BDMC's neuroprotective effects, focusing on its molecular mechanisms of action. Preclinical studies have demonstrated its efficacy in models of neurodegenerative diseases, primarily through the modulation of key signaling pathways involved in oxidative stress, inflammation, and cell survival. This document summarizes the quantitative data from key studies, provides detailed experimental protocols for reproducing and expanding upon this research, and visualizes the complex biological processes using signaling pathway and workflow diagrams.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. The pathology of these diseases is complex, involving oxidative stress, chronic neuroinflammation, protein misfolding, and apoptosis. Current therapeutic strategies are often limited to symptomatic relief. This compound has garnered significant attention for its potential to address the underlying pathological mechanisms of these devastating disorders. Its neuroprotective effects are attributed to its ability to modulate multiple signaling pathways, thereby mitigating neuronal damage and promoting cell survival.[1]

Mechanisms of Neuroprotective Action

BDMC exerts its neuroprotective effects through the modulation of several key signaling pathways. These include the activation of antioxidant responses, inhibition of inflammatory cascades, and promotion of cell survival signals.

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like BDMC, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including Heme oxygenase-1 (HO-1).[2] Studies have shown that BDMC can activate the Nrf2/HO-1 pathway, thereby protecting neuronal cells from oxidative damage.[1][2]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. In neurodegenerative diseases, chronic activation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines and neurotoxic molecules. BDMC has been shown to inhibit the activation of NF-κB, thereby attenuating neuroinflammation.[3] This inhibition is a critical component of its neuroprotective activity.

Upregulation of SIRT1

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, DNA repair, and longevity. In the context of neurodegeneration, SIRT1 activation has been shown to be neuroprotective. BDMC has been demonstrated to upregulate the expression and activity of SIRT1, which in turn can deacetylate and modulate the activity of various downstream targets involved in neuronal survival and mitochondrial function.

Modulation of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway is involved in cytokine signaling and has been implicated in inflammatory processes within the central nervous system. Aberrant STAT3 activation can contribute to neuroinflammation. BDMC has been found to modulate the JAK2/STAT3 pathway, suggesting another avenue through which it exerts its anti-inflammatory and neuroprotective effects.

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| NF-κB Inhibition | RAW264.7 cells | BDMC | IC50 = 8.3 ± 1.6 μM | |

| SIRT1 Expression | APP/PS1 mice | BDMC (intracerebroventricular) | Increased SIRT1 protein level to 0.6620 ± 0.03899 (vs. 0.2080 ± 0.04342 in untreated APP/PS1 mice) | |

| Neuronal Density (CA1) | APP/PS1 mice | BDMC (intracerebroventricular) | Increased to 90.64 ± 3.172 neurons/field (vs. 60.70 ± 2.686 in untreated APP/PS1 mice) | |

| Neuronal Density (DG) | APP/PS1 mice | BDMC (intracerebroventricular) | Increased to 94.56 ± 2.422 neurons/field (vs. 68.18 ± 2.700 in untreated APP/PS1 mice) | |

| In Vivo Dosage | Glioblastoma xenograft mice | BDMC (30 and 60 mg/kg) | Significant suppression of tumor growth | |

| In Vivo Dosage | Alzheimer's disease mouse model | BDMC (50 and 100 mg/kg b.w.) | Ameliorated cognitive and neuromuscular deficits |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of BDMC on the viability of neuronal cells, such as the human neuroblastoma cell line SH-SY5Y.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare various concentrations of BDMC in serum-free medium. After 24 hours, replace the culture medium with 100 µL of the BDMC-containing medium. Include a vehicle control (e.g., DMSO). To induce neurotoxicity, cells can be co-treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).

-

MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

This protocol is used to quantify the protein expression levels of key signaling molecules modulated by BDMC.

-

Cell Lysis: Treat cells with BDMC at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-NF-κB, SIRT1, p-JAK2, p-STAT3, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Alzheimer's Disease Mouse Model

This protocol describes the use of an APP/PS1 transgenic mouse model to evaluate the in vivo efficacy of BDMC.

-

Animal Model: Use APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits, and age-matched wild-type littermates as controls.

-

BDMC Administration: Administer BDMC via a suitable route, such as intracerebroventricular injection or oral gavage. For intracerebroventricular injection, stereotactically implant a cannula into the lateral ventricle of the mice. Infuse a solution of BDMC or vehicle over a specified period.

-

Behavioral Testing:

-

Y-Maze: To assess short-term spatial working memory, place the mouse at the end of one arm and allow it to explore the maze freely for a set time (e.g., 8 minutes). Record the sequence of arm entries. The percentage of spontaneous alternation is calculated as (Number of alternations / (Total arm entries - 2)) x 100.

-

Morris Water Maze: To evaluate spatial learning and memory, train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length over several days of training. For the probe trial, remove the platform and measure the time spent in the target quadrant.

-

-

Histological and Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue for analysis.

-

Immunohistochemistry: Perfuse the brains and prepare sections for immunostaining with antibodies against Aβ to visualize amyloid plaques.

-

Nissl Staining: Stain brain sections with cresyl violet to assess neuronal survival and morphology.

-

Western Blotting: Homogenize brain tissue to analyze the expression of proteins like SIRT1.

-

In Vivo Parkinson's Disease Rat Model (6-OHDA Lesion)

This protocol outlines the creation of a 6-hydroxydopamine (6-OHDA) lesion model in rats to study the neuroprotective effects of BDMC against dopaminergic neurodegeneration.

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

6-OHDA Lesioning: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle or the striatum to induce a unilateral lesion of the nigrostriatal dopamine pathway. A sham group should receive vehicle injections.

-

BDMC Treatment: Administer BDMC to the rats, typically starting before or shortly after the 6-OHDA lesion, via oral gavage or intraperitoneal injection.

-

Behavioral Assessment (Apomorphine-Induced Rotations): Two to three weeks after the lesion, challenge the rats with the dopamine agonist apomorphine (e.g., 0.5 mg/kg, s.c.). Record the number of contralateral rotations (turns away from the lesioned side) over a period of 30-60 minutes. A reduction in the number of rotations in the BDMC-treated group compared to the vehicle-treated lesion group indicates a neuroprotective effect.

-

Neurochemical and Histological Analysis: Following behavioral testing, euthanize the animals and collect the brains.

-

Tyrosine Hydroxylase (TH) Immunohistochemistry: Stain brain sections for TH, a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra and the denervation of the striatum.

-

HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography with electrochemical detection.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent, acting through multiple, interconnected signaling pathways to combat oxidative stress, neuroinflammation, and promote neuronal survival. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate and validate the therapeutic utility of BDMC in the context of neurodegenerative diseases. Future studies should focus on optimizing its bioavailability and conducting rigorous preclinical and clinical trials to translate these promising findings into effective therapies for patients.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a curcumin, protects chondrocytes, and reduces cartilage inflammation via the NRF2/HO-1/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of heme oxygenase-1 expression by demethoxy curcuminoids through Nrf2 by a PI3-kinase/Akt-mediated pathway in mouse beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Anticancer Effects of Bisdemethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdemethoxycurcumin (BDMC), a natural analog of curcumin, is a principal component of the turmeric plant (Curcuma longa). While curcumin has been extensively studied for its therapeutic properties, emerging research has highlighted the significant and, in some cases, superior anticancer activities of BDMC. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the anticancer effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Mechanisms of Action: Modulation of Key Signaling Pathways

This compound exerts its anticancer effects through a multi-targeted approach, influencing several critical signaling pathways that regulate cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a common feature in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. Its aberrant activation is strongly associated with the initiation and progression of various cancers. This compound has been demonstrated to negatively regulate this pathway, contributing to its anticancer effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to intracellular responses, regulating processes such as cell growth, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, although its effects can be context-dependent.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation in adults is linked to the development and progression of several cancers. Curcuminoids, including this compound, have been reported to inhibit this pathway.

Quantitative Anticancer Effects

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SVG p12 | Normal Brain (Control) | 30.03 | [1] |

| NHA | Normal Brain (Control) | 11.32 | [1] |

| LN229 | Glioblastoma | 26.77 | [1] |

| GBM8401 | Glioblastoma | 32.43 | [1] |

| SW-620 | Colorectal Adenocarcinoma | >50 | [2] |

| AGS | Gastric Adenocarcinoma | 57.2 | |

| HepG2 | Hepatocellular Carcinoma | 64.7 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

This compound (dissolved in DMSO)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the BDMC-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve BDMC).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed cells and treat with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation and Harvesting: Culture and treat cells with this compound. Harvest the cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis for Apoptotic Proteins (Bcl-2 and Bax)

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Procedure:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Preliminary studies on this compound reveal its potential as a potent anticancer agent with a multi-targeted mechanism of action. Its ability to modulate critical signaling pathways, including PI3K/Akt, Wnt/β-catenin, MAPK, and Hedgehog, underscores its pleiotropic effects on cancer cells. The quantitative data, demonstrated by its IC50 values across various cancer cell lines, provide a basis for its further investigation. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to further explore and validate the anticancer efficacy of this compound. Future in-depth studies, including in vivo models and clinical trials, are warranted to fully elucidate its therapeutic potential in oncology.

References

Unveiling Bisdemethoxycurcumin: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdemethoxycurcumin, a key bioactive curcuminoid found in the rhizomes of Curcuma longa L. (turmeric), has garnered significant attention within the scientific community. While often present in smaller quantities compared to curcumin and demethoxycurcumin, it exhibits a unique and potent profile of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its abundance in various turmeric cultivars. Furthermore, it presents a comprehensive analysis of modern and conventional extraction and purification methodologies, complete with quantitative data and detailed experimental protocols. This document also elucidates the biosynthetic pathway of this compound and explores key signaling pathways it modulates, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources and Abundance of this compound

This compound is a principal curcuminoid, alongside curcumin and demethoxycurcumin, primarily found in the rhizomes of turmeric (Curcuma longa), a member of the Zingiberaceae family.[1] The relative concentrations of these three curcuminoids can vary significantly depending on the geographical origin, cultivar, and cultivation conditions of the turmeric plant. Commercial curcumin typically contains about 77% curcumin, 17% demethoxycurcumin, and 3% this compound.[2]

The table below summarizes the quantitative analysis of this compound content in various Curcuma longa samples from different studies. This data is crucial for selecting appropriate raw materials for efficient extraction.

| Turmeric Variety/Sample | Percentage of this compound in Curcuminoid Extract (% w/w) | Percentage of this compound in Dried Rhizome (%) | Reference |

| Salem | 0.42 ± 0.036 - 2.16 ± 0.06 | Not Reported | [3] |

| Erode | Not Reported | Not Reported | [3] |

| Balasore | Not Reported | Not Reported | [3] |

| Local Market Samples (India) | Not Reported | Not Reported | |

| Thailand (South) | 12.84 ± 0.57 | Not Reported | |

| Thailand (North-East) | Not Reported | Not Reported | |

| Thailand (North) | Not Reported | Not Reported | |

| Thailand (Central) | 7.83 ± 0.28 | Not Reported | |

| Commercial Curcuminoid Mixture | ~3 | Not Reported | |

| Turmeric Capsules | 10-15 (of total curcuminoids) | Not Reported | |

| Ethanolic Extract (Tablet) | 0.33 ± 0.006 | Not Reported | |

| Commercial Curcumin Mixture | 2.96 - 3 | Not Reported | |

| Turmeric Extracts (Korea) | 9.1 (of total curcuminoids) | 0.94 mg/g |

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural source are critical steps in obtaining a high-purity compound for research and pharmaceutical applications. Various techniques, ranging from conventional solvent extraction to modern supercritical fluid extraction, have been employed.

Overview of Extraction Techniques

The choice of extraction method significantly impacts the yield and purity of the final product. The following table provides a comparative summary of different extraction and purification techniques for this compound.

| Extraction Method | Purification Method | Yield of this compound | Purity of this compound | Reference |

| Methanol Extraction | Supercritical Fluid Chromatography (SFC) | 4.6 mg (from a single run) | 94.8% | |

| Not Specified | High-Speed Countercurrent Chromatography (HSCCC) | 0.9 mg (from 25 mg turmeric powder) | >98% | |

| Acetone Extraction (Soxhlet) | Column Chromatography | Not specified for pure BDMC | Not specified | |

| Pressurized Liquid Extraction (PLE) with Acetone | Column Chromatography and Crystallization | 307.6 mg (from crude extract) | 98% | |

| Ethanol-Acid Solution Extraction | Macroporous Resin Chromatography | Not specified | >95% | |

| Crystallization and Column Chromatography | Column Chromatography | 68.8% recovery from crude | 98.3% | Not found |

Experimental Protocols

Objective: To extract crude curcuminoids from dried turmeric rhizomes.

Materials:

-

Dried and powdered turmeric rhizomes

-

Acetone (analytical grade)

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Rotary evaporator

-

Whatman filter paper

Protocol:

-

Accurately weigh a desired amount of finely powdered turmeric rhizome (e.g., 100 g) and place it in a thimble made of thick filter paper.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with a sufficient volume of acetone to ensure continuous siphoning (typically 2-3 times the volume of the extractor body).

-

Assemble the Soxhlet apparatus and place the flask on a heating mantle.

-

Heat the acetone to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the turmeric powder.

-

The condensed solvent will fill the thimble and extract the curcuminoids. Once the solvent reaches the top of the siphon tube, the entire liquid content of the extractor chamber is siphoned back into the round-bottom flask.

-

This cycle is allowed to repeat for a specified duration (e.g., 6 hours) to ensure complete extraction.

-

After extraction, the acetone extract in the round-bottom flask is filtered to remove any suspended particles.

-

The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude curcuminoid extract.

Objective: To extract and separate this compound from turmeric using an environmentally friendly and efficient method.

Materials:

-

Methanol extract of turmeric

-

Supercritical fluid chromatography (SFC) system equipped with a preparative column (e.g., Viridis BEH OBD column, 250 mm × 19 mm, 5 μm)

-

Supercritical CO₂

-

Methanol (HPLC grade)

-

Oxalic acid

Protocol:

-

Prepare a methanol extract of turmeric.

-

Set up the preparative SFC system.

-

The mobile phase consists of supercritical CO₂ and a modifier (e.g., 8-15% methanol containing 10 mM oxalic acid).

-

Set the flow rate to an optimized value (e.g., 80 mL/min).

-

Inject the methanol extract of turmeric onto the column.

-

The curcuminoids are separated based on their differential solubility and interaction with the stationary phase in the supercritical fluid.

-

Monitor the eluent using a suitable detector (e.g., UV-Vis at 425 nm).

-

Collect the fraction corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

Objective: To purify this compound from a crude curcuminoid extract.

Materials:

-

Crude curcuminoid extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Chloroform and Methanol (analytical grade)

-

Collection tubes

Protocol:

-

Prepare a slurry of silica gel in chloroform and pack it into the glass column.

-

Dissolve the crude curcuminoid extract in a minimal amount of chloroform.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with pure chloroform and gradually increasing the proportion of methanol (e.g., a gradient of chloroform:methanol from 100:0 to 95:5).

-

Collect fractions of the eluent in separate tubes.

-

Monitor the separation of the curcuminoids using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (95:5). The typical Rf values are approximately 0.75 for curcumin, 0.55 for demethoxycurcumin, and 0.27 for this compound.

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

Objective: To quantify the purity of this compound.

Materials:

-

Purified this compound sample

-

HPLC system with a C18 column and a UV-Vis or photodiode array (PDA) detector

-

Mobile phase: A mixture of acetonitrile and water (containing 4% v/v glacial acetic acid) in a 50:50 v/v ratio.

-

This compound standard of known purity

Protocol:

-

Prepare a standard solution of this compound of known concentration in methanol.

-

Dissolve the purified this compound sample in methanol.

-

Set the HPLC system with the C18 column and the specified mobile phase at a flow rate of 2.0 mL/min.

-

Set the detector wavelength to 425 nm.

-

Inject the standard solution to determine its retention time and peak area.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the curcuminoid biosynthetic pathway, which originates from the phenylpropanoid pathway. The process involves a series of enzymatic reactions catalyzed by specific enzymes like Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Diketide-CoA Synthase (DCS), and Curcumin Synthases (CURS).

The following diagram illustrates the key steps in the biosynthesis of this compound.

References

Chemical structure and synthesis of Bisdemethoxycurcumin

An In-depth Technical Guide to Bisdemethoxycurcumin: Chemical Structure and Synthesis

Introduction

This compound (BDMC) is a principal curcuminoid, a class of natural phenols found in the rhizome of turmeric (Curcuma longa)[1][2]. Alongside curcumin and demethoxycurcumin, BDMC contributes to the vibrant yellow color and the therapeutic properties attributed to turmeric[3]. It is structurally the simplest of the three, lacking the methoxy groups present on the phenyl rings of the other two curcuminoids[4]. This structural difference, however, imparts unique physicochemical and biological properties, including enhanced stability in alkaline conditions compared to curcumin[1].

BDMC has garnered significant scientific interest for its wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Research has demonstrated its ability to modulate key cellular signaling pathways, making it a valuable molecule for drug development and a subject of extensive preclinical evaluation. This guide provides a detailed overview of its chemical structure, physicochemical properties, laboratory synthesis, and its interaction with critical biological pathways.

Chemical Structure and Properties

This compound is a symmetric diarylheptanoid. The core structure consists of two 4-hydroxyphenyl groups linked by a seven-carbon chain containing a β-diketone functional group. This β-diketone moiety can exist in keto-enol tautomeric forms, which influences its chemical reactivity and biological interactions.

IUPAC Name: (1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione Molecular Formula: C₁₉H₁₆O₄ Molecular Weight: 308.33 g/mol

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molar Mass | 308.333 g·mol⁻¹ | |

| Appearance | Crystalline Powder | |

| Melting Point | 221-231 °C (Range from various sources) | |

| Density | ~1.3 g/cm³ | |

| Solubility | Soluble in DMSO, methanol, ethanol, and other organic solvents. | |

| Purity (Commercial) | ≥98.0% (by HPLC) |

Chemical Synthesis of this compound

The chemical synthesis of this compound is crucial for obtaining a pure compound for research, free from other curcuminoids. Several methods have been developed, with the condensation of an aromatic aldehyde with a β-diketone being the most common approach. A high-yield, three-stage "click" and "unclick" chemistry approach is detailed below.

Overall Synthesis Workflow

The synthesis involves the protection of a β-diketone (2,4-pentanedione), followed by a base-catalyzed condensation with 4-hydroxybenzaldehyde, and a final deprotection step to yield this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from methods utilizing a condensation reaction between p-hydroxybenzaldehyde and 2,4-pentanedione.

Materials:

-

p-Hydroxybenzaldehyde

-

2,4-Pentanedione

-

Tri-butyl borate

-

Boron oxide

-

n-Butylamine (catalyst)

-

Isobutyl acetate (solvent)

-

Ethyl acetate (solvent/extraction)

-

Hydrochloric acid (for deprotection/workup)

-

Sodium sulfate (drying agent)

-

Ethanol (for trituration/crystallization)

-

Water

Procedure:

-

Preparation of Reagent Solution A: In a suitable reaction vessel, dissolve p-hydroxybenzaldehyde, n-butylamine, boron oxide, and tri-butyl borate in isobutyl acetate.

-

Preparation of Reagent Solution B: In a separate vessel, dissolve 2,4-pentanedione in isobutyl acetate.

-

Condensation Reaction: Slowly add Reagent Solution A to Reagent Solution B with constant stirring at room temperature. Allow the reaction to proceed for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Deprotection:

-

Upon completion, evaporate the solvent under reduced pressure (rotary evaporation).

-

Add dilute hydrochloric acid to the reaction mixture to hydrolyze the intermediate boron complex, precipitating the crude product.

-

-

Purification:

-

Filter the crude solid and wash it with water.

-

Triturate the crude product with 95% ethanol, followed by precipitation with the addition of water to yield a more purified product.

-

For higher purity, the product can be recrystallized from a suitable solvent like ethyl acetate or purified via column chromatography.

-

Dry the final product under a vacuum. The yield for this method has been reported to be over 30%.

-

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques, primarily HPLC and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound and for quantifying it in mixtures.

| Parameter | Description | Reference(s) |

| Column | C18 reverse-phase column | |

| Mobile Phase | A mixture of methanol, 2% acetic acid, and acetonitrile provides optimal separation. A common isocratic system is a 60:40 (v/v) mixture of water and acetonitrile. | |

| Detection | UV-Vis detector set at 425 nm | |

| Flow Rate | Typically 1.0 mL/min | |

| Temperature | 40 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of this compound. The molecule's symmetry is reflected in its NMR spectra.

| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Reference(s) |

| ¹H NMR | Signals typically appear between δ 3.8 and δ 7.7. Key signals include those for the aromatic protons, the vinylic protons of the heptadienone chain, and the enolic proton. | |

| ¹³C NMR | Signals include those for the carbonyl carbons (~183 ppm), aromatic carbons (115-160 ppm), and the carbons of the aliphatic chain. The absence of a methoxy signal (at ~55.7 ppm) distinguishes it from curcumin and demethoxycurcumin. |

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating multiple cellular signaling pathways implicated in inflammation, cell proliferation, and apoptosis. Its anti-inflammatory and anticancer activities are often linked to the inhibition of the PI3K/Akt, MAPK, and NF-κB pathways.

Inhibition of Pro-Inflammatory Signaling

Inflammatory responses are often driven by signaling cascades that lead to the production of pro-inflammatory cytokines. BDMC has been shown to suppress these pathways.

Caption: BDMC inhibits LPS-induced inflammatory pathways.

Studies have demonstrated that BDMC can significantly decrease the phosphorylation and subsequent activation of key proteins in the PI3K/Akt and MAPK (including p38, JNK, and ERK) pathways. This upstream inhibition prevents the activation of the transcription factor NF-κB, a master regulator of inflammation. By blocking NF-κB's translocation to the nucleus, BDMC effectively reduces the expression of pro-inflammatory cytokines, thereby attenuating the inflammatory response.

In the context of cancer, particularly osteosarcoma, BDMC has been shown to induce apoptosis (programmed cell death) by activating the Smad 2/3 signaling pathway or by repressing the pro-survival Akt signaling pathway. This dual action highlights its potential as a multi-targeted therapeutic agent.

Conclusion

This compound stands out as a curcuminoid with significant therapeutic potential, underpinned by its distinct chemical structure and biological activity. Its synthesis can be achieved with reliable and high-yielding protocols, enabling the production of pure material for rigorous scientific investigation. The ability of BDMC to potently modulate critical cellular pathways, such as PI3K/Akt, MAPK, and NF-κB, forms the basis of its anti-inflammatory and anticancer properties. As research continues, this in-depth understanding of its chemistry and molecular mechanisms will be vital for translating its promise into clinical applications for researchers, scientists, and drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. HPLC Method for Analysis of Curcuminoids in Turmeric Capsules on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. This compound inhibits PDGF-induced vascular smooth muscle cell motility and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Bisdemethoxycurcumin on the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdemethoxycurcumin (BDMC), a naturally occurring analog of curcumin, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] A growing body of evidence suggests that a key mechanism underlying these effects is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of BDMC's interaction with the MAPK cascade, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to the MAPK Signaling Pathway

The MAPK signaling pathway is a crucial signal transduction cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3] The pathway consists of a series of protein kinases that phosphorylate and activate one another. In mammals, the three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.[4] Dysregulation of the MAPK pathway is implicated in the pathogenesis of numerous diseases, making it a prime target for therapeutic intervention.

This compound's Impact on MAPK Signaling

This compound has been shown to exert an inhibitory effect on the MAPK signaling pathway in various experimental models. This modulation is primarily achieved by reducing the phosphorylation of key MAPK proteins, namely ERK, JNK, and p38.

Inhibition of ERK Signaling

Studies have demonstrated that BDMC can attenuate the phosphorylation of ERK1/2 in different cellular contexts. For instance, in a study investigating food allergies, BDMC treatment in ovalbumin (OVA)-sensitized mice led to a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK).[1] Similarly, in human mast cells stimulated with phorbol-12-myristate-13-acetate (PMA) and A23187, BDMC treatment resulted in decreased phosphorylation of ERK. However, in some contexts, such as in human platelets, BDMC has been shown to promote apoptosis through the activation of the ERK signaling pathway, highlighting the context-dependent nature of its effects.

Attenuation of JNK and p38 Signaling

This compound has also been consistently reported to inhibit the phosphorylation of JNK and p38 MAPKs. In the same food allergy model mentioned above, BDMC administration significantly reduced the levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) in a dose-dependent manner. These findings are corroborated by in vitro studies on human mast cells, where BDMC treatment also led to a reduction in the phosphorylation of both JNK and p38. The inhibition of p38 phosphorylation by BDMC has also been observed in other inflammatory models.

Quantitative Data on this compound's Effect on MAPK Signaling

The following tables summarize the quantitative data from various studies investigating the effects of this compound on the MAPK signaling pathway.

| Cell Line/Model | Treatment | Target Protein | Effect | Concentration/Dose | Reference |

| Human Mast Cell Line 1 (HMC-1) | PMA + A23187 | p-ERK, p-JNK, p-p38 | Decreased Phosphorylation | 25 and 50 µM | |

| OVA-induced Food Allergy Mice | Oral Administration | p-ERK, p-JNK, p-p38 | Decreased Phosphorylation | 100 and 200 mg/kg | |

| Human Platelets | In vitro | p-ERK | Increased Phosphorylation | Not specified | |

| HepG2 (Hepatocellular Carcinoma) | In vitro | p-Akt, p-Erk, p-Jnk, p-p38 | No significant change in p-Erk, p-Jnk, p-p38 | 20 µM | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | t-BHP-induced damage | p-ERK1/2, p-p38, p-JNK | Decreased p-ERK1/2, no effect on p-p38 or p-JNK | Not specified |

| Study Type | Model | BDMC Concentration/Dose | Outcome on MAPK Pathway | Reference |

| In vivo | OVA-induced Food Allergy Mice | 100 and 200 mg/kg | Inhibition of p-p38, p-JNK, and p-ERK | |

| In vitro | Human Mast Cell Line 1 (HMC-1) | 25 and 50 µM | Inhibition of p-ERK, p-JNK, and p-p38 | |

| In vitro | Human Platelets | Not specified | Activation of ERK | |

| In vitro | HepG2 cells | 20 µM | No significant effect on Erk, Jnk, or p38 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on the MAPK signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Human Mast Cell Line 1 (HMC-1) and HepG2 cells are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., Iscove's Modified Dulbecco's Medium for HMC-1, Dulbecco's Modified Eagle Medium for HepG2) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 25 and 50 µM) for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent (e.g., PMA and A23187).

Western Blot Analysis

Western blotting is the primary technique used to quantify the phosphorylation status of MAPK proteins.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

-

Visualizations

Signaling Pathway Diagrams

Caption: The MAPK signaling cascade and points of inhibition by this compound.

Experimental Workflow Diagram

Caption: A typical workflow for Western blot analysis of MAPK pathway proteins.

Conclusion

This compound has emerged as a potent modulator of the MAPK signaling pathway. Its ability to inhibit the phosphorylation of ERK, JNK, and p38 in various disease models underscores its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the mechanisms of action of this compound and its potential applications in human health. Further research is warranted to fully elucidate the context-dependent effects of BDMC and to translate these preclinical findings into clinical applications.

References

- 1. This compound attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPKs and NF‑κB pathway inhibitory effect of this compound on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bisdemethoxycurcumin: Discovery, Properties, and Mechanisms of Action

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Bisdemethoxycurcumin (BDMC) is a principal curcuminoid found in the rhizome of the turmeric plant, Curcuma longa, alongside its more famous counterparts, curcumin and demethoxycurcumin.[1] While historically overshadowed by curcumin, recent scientific inquiry has illuminated BDMC as a compound with significant and, in some cases, superior biological activities.[2] This technical guide provides a comprehensive overview of the discovery, physicochemical properties, isolation, synthesis, and molecular mechanisms of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The journey to understanding this compound begins with the exploration of turmeric, a plant with a history of use in traditional medicine dating back thousands of years.[3] The "yellow coloring-matter" from Curcuma longa was first isolated in 1815 by Vogel and Pelletier, who named it curcumin.[3] However, the elucidation of its chemical structure did not occur until 1910.[3]

It was later discovered that the curcuminoid component of turmeric is not a single compound but a mixture of three primary molecules: curcumin, demethoxycurcumin (DMC), and this compound (BDMC). Of these, curcumin is the most abundant, typically constituting 75-80% of the curcuminoid content, followed by demethoxycurcumin at 15-20%, and finally this compound, which is the least abundant at approximately 3-5%. Although a minor constituent, BDMC has garnered significant interest due to its distinct chemical stability and potent biological activities. Notably, BDMC is more resistant to alkaline degradation than curcumin and demethoxycurcumin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₆O₄ | |

| Molecular Weight | 308.33 g/mol | |

| CAS Number | 24939-16-0 | |

| IUPAC Name | (1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Melting Point | 221-224 °C | |

| Density | 1.285 - 1.3 g/cm³ | |

| Boiling Point | 551.3 ± 45.0 °C at 760 mmHg | |

| Solubility | Soluble in DMSO (≥ 31 mg/mL; 100.54 mM), methanol, ethanol, and other organic solvents. Insoluble in water. | |

| Appearance | Orange crystalline powder | |

| UV-Vis Absorption Maxima (in acidic mobile phase) | 194 nm, 252 nm, 424 nm |

Biological Activities and In Vitro Efficacy

This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its potential as a therapeutic agent is underscored by its efficacy in various in vitro models. The following table presents a summary of its cytotoxic activity against several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | References |

| GBM 8401/luc2 | Glioblastoma | ~25 | |

| SW-620 | Colorectal Adenocarcinoma | 42.9 | |

| AGS | Gastric Adenocarcinoma | 57.2 | |

| HepG2 | Hepatocellular Carcinoma | 64.7 |

Experimental Protocols

Isolation and Purification of this compound from Turmeric

This protocol describes a general procedure for the isolation and purification of BDMC from dried turmeric rhizome powder using column chromatography.

Materials:

-

Dried and powdered turmeric rhizome

-

Acetone

-

Petroleum ether

-

Silica gel (60-120 mesh)

-

Chloroform

-

Methanol

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60G)

-

Developing solvent for TLC (e.g., dichloromethane:methanol, 99:1)

Procedure:

-

Extraction:

-

Extract 100 g of fine turmeric powder with acetone for 6 hours using a Soxhlet apparatus.

-

Filter the extract and concentrate it using a rotary evaporator to obtain an oleoresin.

-

Precipitate the crude curcuminoids from the oleoresin by adding petroleum ether and then vacuum dry the precipitate.

-

-

Column Chromatography:

-

Prepare a silica gel slurry (60-120 mesh) in chloroform and pack it into a glass column (e.g., 46x2 cm).

-

Mix approximately 5 g of the crude curcuminoid mixture with 8 g of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform, followed by chloroform:methanol mixtures (e.g., 99:1, 98:2, 95:5, etc.).

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate and monitor the separation using TLC with a suitable developing solvent (e.g., dichloromethane:methanol, 99:1).

-

Pool the fractions containing BDMC based on their TLC profiles (identified by comparing with a standard or by their characteristic fluorescence under UV light).

-

Concentrate the pooled fractions using a rotary evaporator to obtain purified BDMC.

-

-

Crystallization (Optional):

-

For further purification, dissolve the obtained BDMC in a minimal amount of hot methanol.

-

Add chloroform to achieve a methanol:chloroform ratio of approximately 5:2 and store the solution at 5°C overnight to allow for crystallization.

-

Filter the crystals and wash them with petroleum ether to obtain highly purified BDMC.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a reversed-phase HPLC method for the analysis and quantification of BDMC.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

-

Column: ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (50:50, v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: Room temperature (25 ± 1 °C).

-

Detection Wavelength: 425 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure BDMC in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to a concentration range of 100 to 600 ng/mL.

-

Sample Preparation: Dissolve the sample containing BDMC in methanol, filter it through a 0.45 µm syringe filter, and dilute it with the mobile phase to fall within the calibration range.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the BDMC peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of BDMC in the samples from the calibration curve.

Chemical Synthesis of this compound

This protocol describes a one-pot synthesis of BDMC via a condensation reaction.

Materials:

-

p-Hydroxybenzaldehyde

-

2,4-Pentanedione (acetylacetone)

-

Tributyl borate

-

Boric oxide

-

n-Butylamine

-

Isobutyl acetate

-

Methanol

-

Hydrochloric acid (HCl)